molecular formula C15H18N2O B6316804 2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile CAS No. 1148-51-2

2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile

Cat. No.: B6316804
CAS No.: 1148-51-2
M. Wt: 242.32 g/mol
InChI Key: JYAWJCHHTOMLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile is a chemical compound with the molecular formula C15H18N2O It is characterized by the presence of a benzyl group, a piperidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves the reaction of benzyl cyanide with piperidine in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce primary amines.

Scientific Research Applications

2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-(piperidin-1-yl)propanenitrile: Similar structure but lacks the benzyl group.

    2-Benzyl-3-oxo-3-(morpholin-1-yl)propanenitrile: Contains a morpholine ring instead of a piperidine ring.

    2-Benzyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile is unique due to the combination of its benzyl group, piperidine ring, and nitrile group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-benzyl-3-oxo-3-piperidin-1-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-12-14(11-13-7-3-1-4-8-13)15(18)17-9-5-2-6-10-17/h1,3-4,7-8,14H,2,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAWJCHHTOMLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.